molecular formula C31H53NO B3025729 (3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol

(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol

Cat. No. B3025729
M. Wt: 455.8 g/mol
InChI Key: YPKGNYKTNKKLIO-UPXNPTSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 28-Deoxybetulin methyleneamine typically involves the modification of betulin. One common method includes the reaction of betulin with an amine under specific conditions to form the methyleneamine derivative . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of 28-Deoxybetulin methyleneamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 28-Deoxybetulin methyleneamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various triterpenoid derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 28-Deoxybetulin methyleneamine involves its interaction with specific molecular targets and pathways. As a derivative of betulin, it is believed to inhibit cholesterol biosynthesis by targeting enzymes involved in this pathway. Additionally, its antiviral activity is thought to be due to its ability to interfere with viral replication processes .

Similar Compounds:

Uniqueness: 28-Deoxybetulin methyleneamine is unique due to its specific structural modifications, which enhance its antiviral activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further synthetic modifications .

properties

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(2-aminoethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53NO/c1-20(2)21-10-15-31(18-19-32)17-16-29(6)22(26(21)31)8-9-24-28(5)13-12-25(33)27(3,4)23(28)11-14-30(24,29)7/h21-26,33H,1,8-19,32H2,2-7H3/t21-,22+,23-,24+,25-,26+,28-,29+,30+,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKGNYKTNKKLIO-UPXNPTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H53NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol
Reactant of Route 2
(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol
Reactant of Route 3
(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol
Reactant of Route 4
(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol
Reactant of Route 5
(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol
Reactant of Route 6
(3beta)-17-(2-Aminoethyl)-28-norlup-20(29)-en-3-ol

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